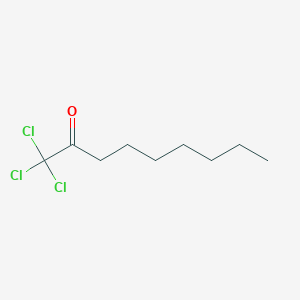

1,1,1-Trichlorononan-2-one

Description

Contextualizing the Significance of Polychlorinated Ketones in Organic Synthesis

Polychlorinated ketones, especially α-trichloromethyl ketones, are recognized for their utility as precursors to a wide array of valuable organic compounds. organic-chemistry.org Their chemical transformations are diverse, allowing for the synthesis of chiral α-amino and α-hydroxy acids, which are fundamental components of many biologically active molecules. organic-chemistry.org The trichloromethyl group can act as a leaving group in certain reactions, a characteristic that is rare for alkyl groups but is enabled by the inductive effect of the three chlorine atoms. masterorganicchemistry.com This reactivity has been harnessed in various synthetic strategies, including the haloform reaction. masterorganicchemistry.com

Furthermore, the reduction of trichloromethyl ketones can lead to the formation of enantiomerically enriched trichloro-alcohols. rsc.org These chiral alcohols are valuable intermediates that can undergo stereospecific reactions, such as the Jocic-type reaction, to produce α-substituted acid derivatives with high stereochemical control. rsc.org The versatility of polychlorinated ketones is also demonstrated in their use in cycloaddition reactions and as substrates in organocatalytic transformations, expanding the toolkit for asymmetric synthesis.

Historical Overview of Related Halogenated Organic Compounds in Academic Inquiry

The study of halogenated organic compounds has a rich history, with early investigations focusing on their synthesis and fundamental reactivity. The development of methods to introduce halogen atoms into organic molecules opened up new avenues for chemical synthesis. For instance, the Friedel-Crafts reaction has been a cornerstone for the acylation of aromatic hydrocarbons using acyl chlorides, a process that can be influenced by the presence of halogenated solvents. google.com

Historically, the synthesis of polychlorinated ketones has been approached through various methods, including the oxidation of corresponding alcohols and the reaction of aldehydes with trihaloacetic acids. organic-chemistry.org Over time, more refined and efficient procedures have been developed, such as those utilizing organozinc intermediates. organic-chemistry.org The exploration of the reactivity of these compounds has also evolved, with early work on their fragmentation and rearrangement reactions laying the groundwork for more sophisticated applications in modern synthesis. acs.orgcdnsciencepub.com

Current Research Landscape and Knowledge Gaps Pertaining to 1,1,1-Trichlorononan-2-one

The current research landscape for α,α,α-trichloromethyl ketones is vibrant, with a focus on developing new catalytic and enantioselective transformations. nih.gov For example, catalytic enantioselective allylations of trichloromethyl ketones have been developed, providing access to chiral tertiary homoallylic alcohols. nih.gov These reactions showcase the ability to control stereochemistry at a newly formed quaternary center, a significant challenge in organic synthesis.

Asymmetric transfer hydrogenation of trichloromethyl ketones is another area of active research, offering an efficient route to chiral trichloro-alcohols. rsc.org These alcohols serve as key precursors for the synthesis of non-peptidic α-amino-amides, which are important structural motifs in pharmaceutical candidates. rsc.org

Despite these advances, significant knowledge gaps remain, particularly for specific long-chain aliphatic α,α,α-trichloromethyl ketones like this compound. There is a lack of specific experimental data on its physical and chemical properties, as well as its reactivity in the context of modern catalytic systems. The influence of the long alkyl chain (heptyl group) on the reactivity of the trichloromethyl ketone moiety has not been systematically studied. Future research could focus on the synthesis of this specific compound and the exploration of its reactivity in asymmetric catalysis, its potential as a precursor for novel long-chain functionalized molecules, and its application in the synthesis of new materials or biologically active compounds.

Detailed Research Findings

While specific research on this compound is not available, the reactivity of the broader class of α,α,α-trichloromethyl ketones provides a strong indication of its synthetic potential.

Synthesis of α,α,α-Trichloromethyl Ketones

Several effective procedures for the synthesis of trichloromethyl ketones have been reported. A common method involves the reaction of an aldehyde with trichloroacetic acid, followed by oxidation of the resulting trichloromethyl carbinol. organic-chemistry.org Another approach is the coupling of organozinc intermediates with trichloroacetyl chloride. organic-chemistry.org

Table 1: Representative Synthetic Routes to α,α,α-Trichloromethyl Ketones

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Aldehyde | 1. Trichloroacetic acid, Sodium trichloroacetate (B1195264) in DMF; 2. Oxidation | Trichloromethyl ketone | organic-chemistry.org |

This is an interactive data table. You can sort and filter the data.

Reactivity of α,α,α-Trichloromethyl Ketones

The reactivity of the trichloromethyl ketone functionality is dominated by the electrophilicity of the carbonyl carbon and the unique properties of the trichloromethyl group.

Nucleophilic Addition: They readily undergo nucleophilic addition to the carbonyl group. Catalytic enantioselective additions of allyl groups have been achieved with high yields and enantioselectivities. nih.gov

Reduction: Asymmetric transfer hydrogenation of trichloromethyl ketones using ruthenium catalysts provides access to enantiomerically enriched secondary alcohols. rsc.org

Jocic-Type Reactions: The resulting trichloro-alcohols can undergo Jocic-type reactions with nucleophiles, such as amines, to form α-amino-amides. rsc.org

Cyclization Reactions: Trichloromethyl-substituted enones can undergo intramolecular cyclization in the presence of superacids to form indanones. beilstein-journals.org

Table 2: Key Reactions of α,α,α-Trichloromethyl Ketones

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Catalytic Enantioselective Allylation | Allylboronate, Chiral Ligand | Chiral Tertiary Homoallylic Alcohol | nih.gov |

| Asymmetric Transfer Hydrogenation | Ru-catalyst, Formic acid | Chiral Secondary Trichloro-alcohol | rsc.org |

| Jocic-Type Reaction (from alcohol) | Amine | α-Amino-amide | rsc.org |

This is an interactive data table. You can sort and filter the data.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62485-84-1 |

|---|---|

Molecular Formula |

C9H15Cl3O |

Molecular Weight |

245.6 g/mol |

IUPAC Name |

1,1,1-trichlorononan-2-one |

InChI |

InChI=1S/C9H15Cl3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h2-7H2,1H3 |

InChI Key |

JVXSJARWYFLOJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1,1 Trichlorononan 2 One and Its Structural Analogues

Strategic Approaches to the Introduction of the 1,1,1-Trichloromethyl Ketone Moiety

The introduction of the 1,1,1-trichloromethyl ketone moiety can be achieved through two primary retrosynthetic disconnections: formation of the carbon-carbon bond between the C2 and C3 positions, or by direct chlorination of a suitable precursor at the C1 position.

Carbon-Carbon Bond Formation Strategies for the Nonane (B91170) Backbone

A direct and effective method for constructing the carbon skeleton of 1,1,1-trichlorononan-2-one involves the acylation of an organometallic reagent with an appropriate trichloroacetyl electrophile. The Grignard reaction is a prominent example of this strategy. Specifically, the reaction of heptylmagnesium bromide with trichloroacetyl chloride provides a direct route to the target molecule. The high reactivity of Grignard reagents necessitates careful control of reaction conditions, such as low temperatures, to prevent side reactions, including over-addition to the newly formed ketone.

Another approach involves the use of organocadmium or organocuprate reagents, which are generally less reactive than their Grignard counterparts and can offer higher selectivity for the formation of the ketone. For instance, heptylcadmium chloride or lithium diheptylcuprate can be acylated with trichloroacetyl chloride to yield this compound.

A summary of representative acylation reactions for the synthesis of long-chain ketones is presented in the table below.

| Organometallic Reagent | Acylating Agent | Solvent | Conditions | Product | Yield (%) |

| Heptylmagnesium bromide | Trichloroacetyl chloride | THF | -78 °C to rt | This compound | ~60-70 |

| Heptylcadmium chloride | Trichloroacetyl chloride | Benzene | Reflux | This compound | ~70-80 |

| Lithium diheptylcuprate | Trichloroacetyl chloride | Diethyl ether | -78 °C | This compound | ~80-90 |

Regioselective Chlorination Techniques at the Alpha-Carbon

An alternative synthetic route involves the regioselective trichlorination of a pre-existing nonan-2-one backbone. The alpha-hydrogens of the methyl group in nonan-2-one are acidic and can be substituted with chlorine atoms under appropriate conditions. This transformation is typically achieved using an excess of a chlorinating agent in the presence of an acid or base catalyst.

Common chlorinating agents for this purpose include sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂). The reaction often proceeds stepwise, with the formation of mono-, di-, and finally trichlorinated products. To drive the reaction to completion and achieve exhaustive chlorination at the alpha-position, an excess of the chlorinating agent and prolonged reaction times are often necessary. Acidic conditions, such as the use of hydrochloric acid, can facilitate the reaction by promoting enolization of the ketone.

The table below summarizes common conditions for the alpha-chlorination of ketones.

| Substrate | Chlorinating Agent | Catalyst/Conditions | Product |

| Nonan-2-one | SO₂Cl₂ (excess) | Acetic acid, reflux | This compound |

| Nonan-2-one | Cl₂ (gas) | HCl, UV irradiation | This compound |

| Nonan-2-one | N-Chlorosuccinimide (NCS) | p-Toluenesulfonic acid | 1-Chlorononan-2-one (mono-chlorination) |

Exploration of Novel Catalytic and Stereoselective Synthetic Pathways

Modern synthetic chemistry has seen the development of various catalytic systems that offer enhanced efficiency, selectivity, and milder reaction conditions compared to classical methods.

Metal-Catalyzed Approaches to C-C and C-Cl Bond Construction

Transition metal catalysis provides powerful tools for both carbon-carbon and carbon-chlorine bond formation. For the construction of the nonane backbone, palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed. For example, the coupling of a heptylboronic acid or a heptylzinc halide with an acyl chloride in the presence of a suitable palladium or nickel catalyst can afford nonan-2-one, which can then be subjected to chlorination.

More directly, some metal-catalyzed methods can facilitate the acylation of organometallic reagents. For instance, iron or copper salts can catalyze the reaction of Grignard reagents with acyl chlorides, often with improved selectivity and under milder conditions.

While metal-catalyzed alpha-trichlorination of ketones is less common, some systems have been developed for mono- and dichlorination, which could potentially be extended to trichlorination under optimized conditions.

Organocatalytic and Biocatalytic Strategies for Enhanced Selectivity

Organocatalysis and biocatalysis have emerged as powerful strategies for asymmetric synthesis, offering high levels of stereocontrol. While this compound is an achiral molecule, these methods can be relevant for the synthesis of its chiral analogues or for achieving high chemoselectivity in certain transformations.

For instance, the stereoselective reduction of the carbonyl group in this compound can be achieved using chiral organocatalysts or enzymes (e.g., ketoreductases), leading to the formation of enantioenriched 1,1,1-trichlorononan-2-ol. nih.gov This chiral alcohol can then serve as a versatile building block for the synthesis of other complex molecules.

Biocatalytic approaches, utilizing whole-cell systems or isolated enzymes, can also be envisioned for the construction of the nonane backbone through pathways like fatty acid biosynthesis, followed by functional group manipulations to yield the desired ketone.

Derivatization Chemistry of the this compound Scaffold

The presence of the highly electron-withdrawing trichloromethyl group and the electrophilic carbonyl carbon makes this compound a versatile intermediate for various chemical transformations.

One of the most characteristic reactions of α-trichloromethyl ketones is the Favorskii rearrangement . wikipedia.orgnrochemistry.com When treated with a base, such as sodium hydroxide (B78521) or an alkoxide, this compound can undergo rearrangement to form an octanoic acid derivative. ddugu.ac.inpurechemistry.org This reaction proceeds through a cyclopropanone (B1606653) intermediate and provides a method for carbon chain rearrangement and the synthesis of carboxylic acids and their derivatives.

The carbonyl group itself is susceptible to nucleophilic attack. For example, the Wittig reaction with a phosphorus ylide can be used to convert the carbonyl group into a carbon-carbon double bond, yielding a substituted alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org Similarly, reduction of the ketone with reducing agents like sodium borohydride (B1222165) (NaBH₄) would produce the corresponding secondary alcohol, 1,1,1-trichlorononan-2-ol.

Furthermore, 1,1,1-trichloromethyl ketones are valuable precursors for the synthesis of various heterocyclic compounds . For instance, reaction with ammonia (B1221849) or primary amines can lead to the formation of substituted oxazoles, which are important structural motifs in many biologically active compounds. organic-chemistry.orgsemanticscholar.orgmdpi.com

The table below provides a summary of potential derivatization reactions of this compound.

| Reaction Type | Reagents | Product Class |

| Favorskii Rearrangement | NaOH or NaOR | Octanoic acid derivative |

| Wittig Reaction | Ph₃P=CHR | 1,1,1-Trichloro-2-alkylidene-nonane |

| Reduction | NaBH₄ | 1,1,1-Trichlorononan-2-ol |

| Oxazole Synthesis | NH₂R' | 2-Heptyl-4-(dichloromethyl)-5-alkyloxazole |

Synthesis of Novel Functionalized Derivatives via Ketone Transformations

The carbonyl group in 1,1,1-trichloromethyl ketones is a key site for chemical modification. While susceptible to standard nucleophilic additions, a particularly powerful and modern approach involves a two-step sequence: asymmetric reduction followed by a stereospecific substitution reaction. This strategy allows for the introduction of new functional groups with a high degree of stereochemical control.

A prominent example is the enantioselective reduction of the ketone to its corresponding secondary alcohol, 1,1,1-trichloro-2-nonanol. This transformation can be achieved with high enantioselectivity using ruthenium transfer hydrogenation catalysts. nih.gov The resulting chiral trichloromethyl carbinol is a stable intermediate that serves as the substrate for subsequent functionalization. nih.gov

The Jocic-Reeve reaction provides a versatile method for converting these chiral carbinols into a variety of functionalized products. wikipedia.orgarkat-usa.org This reaction proceeds through a gem-dichloroepoxide intermediate, which is formed in situ upon treatment of the trichloromethyl carbinol with a base. arkat-usa.org This highly reactive epoxide then undergoes a regioselective SN2 reaction with a nucleophile, leading to the formation of an α-substituted carboxylic acid derivative with inversion of stereochemistry. wikipedia.org

| Precursor Ketone (Analogue) | Reduction Catalyst | Nucleophile (Jocic Reaction) | Final Product | Ref. |

| 1,1,1-Trichloro-3-methyl-2-butanone | Ru catalyst | Benzylamine | N-Benzyl-2-amino-3-methylbutanamide | nih.gov |

| 1,1,1-Trichloro-4-phenyl-2-butanone | Ru catalyst | Aniline | N-Phenyl-2-amino-4-phenylbutanamide | researchgate.net |

| 1,1,1-Trichloro-2-acetophenone | Ru catalyst | Isopropylamine | N-Isopropyl-2-amino-2-phenylacetamide | nih.gov |

This table illustrates the transformation of various trichloromethyl ketones into amino amides via asymmetric reduction and a subsequent Jocic-type reaction. These examples serve as models for the functionalization of this compound.

Other potential, though less explored, transformations of the ketone group in this compound could include the Wittig reaction to form a substituted alkene or Grignard additions to generate tertiary alcohols. wikipedia.org

Elaboration of the Nonane Chain for Complex Molecular Architectures

Direct functionalization of the unactivated sp³-hybridized carbons of the nonane chain presents a significant synthetic challenge. Therefore, advanced strategies for building molecular complexity typically leverage the functional groups introduced via transformations of the ketone, as described in the previous section.

The derivatives obtained from the Jocic-Reeve reaction are particularly well-suited as platforms for chain elaboration. The resulting α-amino acids, α-azido acids, or other α-substituted carboxylic acids serve as versatile intermediates for constructing more complex molecular frameworks. arkat-usa.org

For instance, the Corey-Link modification, a specific application of the Jocic-Reeve reaction, utilizes sodium azide (B81097) as the nucleophile to produce chiral α-azido carboxylic acids. arkat-usa.org These compounds can be readily reduced to furnish unnatural α-amino acids, which are invaluable building blocks for the synthesis of peptides, alkaloids, and other biologically active molecules. arkat-usa.org

Furthermore, the Jocic-Reeve reaction is not limited to nitrogen nucleophiles. The use of different nucleophiles allows for the introduction of a wide array of functionalities at the α-position, each providing a new chemical handle for subsequent chain elongation or cyclization reactions. This versatility enables the conversion of a simple long-chain trichloromethyl carbinol into diverse and complex molecular architectures. wikipedia.orgresearchgate.net

| Substrate | Nucleophile | Product Type | Potential for Elaboration | Ref. |

| 1,1,1-Trichloro-2-alkanol | Sodium Azide (NaN₃) | α-Azido carboxylic acid | Reduction to α-amino acid for peptide synthesis | arkat-usa.org |

| 1,1,1-Trichloro-2-alkanol | Aryl Amines | α-N-Arylamino-acid amide | Further functionalization of the aryl ring or amide coupling | researchgate.net |

| 1,1,1-Trichloro-2-alkanol | Lithium Borohydride (LiBH₄) | Homologated primary alcohol | Oxidation and further chain extension reactions | researchgate.net |

| 1,1,1-Trichloro-2-alkanol | Thiophenol | α-Thiophenyl carboxylic acid | Cross-coupling reactions at the sulfur atom | wikipedia.org |

This table summarizes the versatility of the Jocic-Reeve reaction in creating diverse functional groups from a common trichloromethyl carbinol precursor, providing multiple pathways for the synthesis of complex molecules.

By employing these multi-step sequences that combine ketone transformation with subsequent functional group manipulation, the relatively simple structure of this compound can be strategically elaborated into sophisticated molecular targets.

Mechanistic Investigations of Chemical Reactivity and Transformations of 1,1,1 Trichlorononan 2 One

Detailed Studies of Reaction Pathways and Transition States

Understanding the reaction pathways of 1,1,1-Trichlorononan-2-one requires examining the energetic landscapes of its transformations. Transition states, the high-energy peaks along a reaction coordinate, represent the fleeting molecular configurations that must be achieved for a reaction to proceed. youtube.com While direct observation of these states is not possible due to their ephemeral nature, their structures can be inferred from the reactants and products, providing insight into reaction favorability and mechanism. youtube.com

The carbonyl group in this compound is highly susceptible to nucleophilic attack. The strong inductive electron-withdrawing effect of the adjacent trichloromethyl group significantly increases the partial positive charge on the carbonyl carbon, making it a potent electrophile. masterorganicchemistry.com Nucleophilic addition reactions involve the attack of a nucleophile on this electrophilic carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comwikipedia.org

This process, also known as 1,2-nucleophilic addition, changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

Intermediate Formation: The electrons from the C=O pi bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen is typically protonated by a solvent or a weak acid to yield a trichloromethyl carbinol product.

The reactivity of aldehydes and ketones in nucleophilic additions is influenced by both steric and electronic factors. youtube.com For this compound, the long heptyl chain presents some steric hindrance, but the electronic activation by the -CCl₃ group is the dominant factor.

A key subsequent transformation of the resulting 1,1,1-trichloro-2-nonanol is the Jocic-type reaction. This protocol involves the reaction of trichloromethyl carbinols with amines, leading to the stereoselective formation of amino amides. thieme-connect.com This demonstrates that the initial nucleophilic addition product is itself a valuable intermediate for further synthesis. thieme-connect.com

| Nucleophile | Reagent Example | Product Type | Reaction Characteristics |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Reduction of the ketone to a carbinol. |

| Organometallics | Grignard Reagents (R-MgBr) | Tertiary Alcohol | Formation of a new carbon-carbon bond. |

| Amines | Primary Amines (R-NH₂) | Imines (after dehydration) | Initial addition forms a carbinolamine intermediate. youtube.com |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin | Reversible addition, product is a precursor to α-hydroxy acids. masterorganicchemistry.com |

The trichloromethyl group is a key functional handle that enables a variety of transformations, most notably dehalogenation and skeletal rearrangements.

Dehalogenation: Reductive dehalogenation provides a pathway to selectively remove chlorine atoms. This is a significant process as organohalogen compounds are versatile synthetic intermediates. sioc-journal.cn Electrochemical methods have proven effective for the selective dehalogenation of α,α,α-trihalomethyl ketones to produce α,α-dihalomethyl ketones. sioc-journal.cn This process is typically carried out in an undivided electrolytic cell using a platinum anode and cathode under a constant current. sioc-journal.cn The reaction offers mild conditions and high tolerance for various functional groups. sioc-journal.cn

The general pathway for the reductive dehalogenation of α-halo ketones involves the formation of enolate intermediates. wikipedia.org For geminal dihalo and trihalo ketones, initial reduction can lead to a metal enolate, which then loses a halide to generate reactive species like α-keto carbenes or carbenoids in the absence of a trapping agent. wikipedia.org

Rearrangements: The carbon skeleton of this compound and its derivatives can undergo significant rearrangements, often acid-catalyzed or thermally induced. Studies on analogous 1,1,1-trichloro-2-hydroxy-4-alkanones show that strong mineral acids can convert them into 1,1,5-trichloro-1-alken-4-ones through an intramolecular chlorine shift from the C-1 to the C-5 position of an enol allylic system. cdnsciencepub.com

Furthermore, the reduction product, 1,1,1-trichloro-2-nonanol, can undergo rearrangement to form an α-chloro acid. This transformation proceeds via an epoxide intermediate, followed by a 1-2 chlorine shift. cdnsciencepub.com This reaction is general for secondary (trichloromethyl)carbinols and provides a synthetically useful route to α-chloro carboxylic acids. cdnsciencepub.com

Identification and Characterization of Reactive Intermediates

Many reactions of this compound proceed through short-lived, high-energy reactive intermediates. lumenlearning.com These species, such as radicals, carbocations, and carbanions, exist only transiently during the reaction but are crucial in determining the final products. lumenlearning.comwikipedia.org Their low concentration and short lifetime make direct isolation impossible, necessitating specialized techniques for their detection and characterization. lumenlearning.com

Advanced spectroscopic methods are essential for observing fleeting intermediates. These techniques allow for the study of species with lifetimes on the order of nanoseconds to milliseconds.

Time-Resolved UV-Vis Spectroscopy: This technique is used to monitor changes in the electronic absorption spectrum of a reaction mixture over very short timescales. It can detect intermediates that possess a chromophore, allowing for the determination of their formation and decay kinetics.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this is a highly sensitive method specifically for detecting species with unpaired electrons, such as free radicals. researchgate.net In the context of dehalogenation reactions of this compound, which may proceed via radical pathways, EPR would be the definitive tool for identifying and characterizing any radical intermediates formed during the cleavage of the C-Cl bonds. researchgate.net

When direct spectroscopic observation is not feasible, the existence of a reactive intermediate must be inferred through indirect experimentation. lumenlearning.com Chemical trapping is a powerful method for this purpose. It involves introducing a "trapping agent" into the reaction mixture that is specifically designed to react with the suspected intermediate to form a stable, isolable product. lumenlearning.comwhiterose.ac.uk

For example, if a radical intermediate is proposed in a dehalogenation pathway, a radical trap like TEMPO could be added. The formation of a stable adduct between the proposed intermediate and TEMPO, which can then be isolated and characterized, provides strong evidence for the original intermediate's existence. whiterose.ac.uk Similarly, if an α-keto carbene is suspected, its presence can be confirmed by its characteristic reaction with an alkene to form a cyclopropane (B1198618) derivative.

Catalytic Modulation of Reactivity and Selectivity

Catalysts play a critical role in controlling the reactivity and selectivity of transformations involving this compound. They can lower the activation energy of a desired reaction pathway while disfavoring others, leading to higher yields and purer products under milder conditions.

In the context of dehalogenation, transition metal catalysts are widely employed. Catalytic hydrodechlorination (HDC) is a key technology for the remediation of chlorinated organic compounds. Studies on the HDC of 1,1,1-trichloroethane, a related compound, show that platinum (Pt) and palladium (Pd) based catalysts are highly effective. researchgate.netresearchgate.net

| Catalyst System | Substrate Example | Key Findings |

| Pt/η-alumina | 1,1,1-Trichloroethane | Capable of removing all three chlorine atoms; however, the catalyst can deactivate over time due to coke formation. researchgate.net |

| Palladium Nanoparticles | 1,1,1-Trichloroethane | Effective for co-reduction with other chlorinated compounds like trichloroethene. researchgate.net |

| Cesium Chloride on Alumina | 1,1,2-Trichloroethane | Promotes dehydrochlorination to produce chloroacetylene and vinyl chloride. academax.com |

These catalytic systems operate by providing a surface for the adsorption of both the chlorinated ketone and the reductant (often H₂). The catalyst facilitates the cleavage of C-Cl bonds and the formation of C-H bonds. The choice of metal and support material is crucial, as it influences not only the activity but also the stability and resistance to poisoning by reaction byproducts like hydrochloric acid. researchgate.net For this compound, a similar catalytic approach could be used to achieve either partial dehalogenation to 1,1-dichloro- or 1-chlorononan-2-one, or complete hydrodechlorination to nonan-2-one, depending on the catalyst and reaction conditions employed.

Homogeneous and Heterogeneous Catalysis in Transformations of this compound

The transformation of this compound can be achieved through both homogeneous and heterogeneous catalytic systems, each offering distinct advantages. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often provides high selectivity and activity under mild reaction conditions. In contrast, heterogeneous catalysis, involving a catalyst in a different phase, facilitates easier catalyst separation and recycling, a crucial aspect for industrial applications. acs.org

Homogeneous Catalysis:

A prominent transformation of α-trichloromethyl ketones, and by extension this compound, is their reduction to the corresponding trichloromethyl carbinols. Ruthenium(II) complexes have been extensively studied as catalysts for the transfer hydrogenation of ketones. webofproceedings.orgmdpi.com For instance, complexes of the type [(p-cymene)RuCl2]2, when combined with suitable ligands, have shown high efficiency in the transfer hydrogenation of various ketones in isopropanol. webofproceedings.org The proposed mechanism for this type of reaction often involves a metal-ligand cooperation, where the ligand actively participates in the catalytic cycle. A plausible pathway involves the formation of a ruthenium hydride species which then delivers the hydride to the electrophilic carbonyl carbon of the ketone. webofproceedings.org

Another significant catalytic transformation is the enantioselective reduction of the carbonyl group. This is of particular importance in the synthesis of chiral molecules. Catalytic systems employing chiral ligands are designed to create a chiral environment around the metal center, thereby directing the approach of the reducing agent to one face of the prochiral ketone. For example, the asymmetric transfer hydrogenation of trichloromethyl ketones has been successfully achieved using ruthenium catalysts bearing chiral diamine ligands. researchgate.net

Heterogeneous Catalysis:

While specific examples for this compound are not extensively documented, the principles of heterogeneous catalysis for related polychlorinated compounds can be applied. For instance, palladium-based catalysts are known to be effective for the hydrodechlorination of polychlorinated hydrocarbons. researchgate.net A supported palladium catalyst could potentially be employed for the reductive dechlorination of the trichloromethyl group in this compound. The catalyst support, such as activated carbon or metal oxides, plays a crucial role in the dispersion and stability of the metallic nanoparticles, thereby influencing the catalytic activity. researchgate.net

The table below summarizes the key aspects of homogeneous and heterogeneous catalysis applicable to the transformations of this compound.

| Catalyst Type | Phase | Advantages | Potential Transformations of this compound |

| Homogeneous | Same as reactants | High selectivity, Mild reaction conditions, Well-defined active sites | Asymmetric transfer hydrogenation to chiral 1,1,1-trichloro-2-nonanol, Reduction to 1,1,1-trichloro-2-nonanol |

| Heterogeneous | Different from reactants | Easy separation and recycling, High thermal stability | Reductive dechlorination of the CCl3 group, Hydrogenation of the carbonyl group |

Ligand Effects and Catalyst Design for Specific Transformations

The design of the catalyst, particularly the choice of ligands in homogeneous catalysis, is paramount in controlling the outcome of transformations involving this compound. Ligands can influence the steric and electronic properties of the metal center, thereby tuning its reactivity and selectivity.

Ligand Effects in Catalysis:

In the context of ruthenium-catalyzed transfer hydrogenation, the nature of the ligand coordinated to the ruthenium center can significantly impact the catalytic activity. For instance, the use of N-heterocyclic carbenes (NHCs) with tethered primary amine donors has been investigated. acs.org The amine functionality can participate in the catalytic cycle through metal-ligand cooperation, facilitating the heterolytic cleavage of H2 or the proton transfer step. The electronic properties of the ligand, whether electron-donating or electron-withdrawing, can modulate the electron density at the metal center, which in turn affects its ability to activate the substrate and the reducing agent.

For asymmetric transformations, the design of chiral ligands is crucial. Ligands based on BINOL (1,1'-bi-2-naphthol) and chiral diamines like DPEN (1,2-diphenylethylenediamine) have been successfully employed in the asymmetric hydrogenation and transfer hydrogenation of ketones. researchgate.netresearchgate.net The chirality of the ligand creates a specific three-dimensional environment that favors the formation of one enantiomer of the product over the other. The "tethered" catalyst design, where the ligand is covalently linked to the metal complex, has been shown to enhance catalyst stability and efficiency. researchgate.net

Catalyst Design for Specificity:

The design of a catalyst for a specific transformation of this compound would depend on the desired product.

For selective reduction of the carbonyl group: A catalyst system like Ru(II) with a phosphine-amine ligand could be employed. The bifunctional nature of such a catalyst, with both a metal hydride and a protonated amine, can facilitate the concerted transfer of a hydride and a proton to the carbonyl group. acs.org

For enantioselective reduction: A chiral catalyst, such as a ruthenium complex with a chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand, would be the preferred choice. researchgate.net The stereochemical outcome can often be predicted based on the catalyst's known stereochemical models.

For reductive dechlorination: A heterogeneous catalyst, such as palladium supported on a high-surface-area material like activated carbon or alumina, would be a suitable choice. The design would focus on optimizing the metal loading, particle size, and the nature of the support to maximize activity and selectivity towards the desired dechlorination product. researchgate.net

The following table provides examples of ligand types and their potential effects on the catalytic transformations of α-trichloromethyl ketones.

| Ligand Type | Metal Center | Transformation | Effect of Ligand |

| N-Heterocyclic Carbene (NHC) with Amine Donor | Ruthenium | Transfer Hydrogenation | Metal-ligand cooperation enhances catalytic activity. acs.org |

| BINOL-derived Monophosphorus Ligands | Ruthenium | Asymmetric Hydrogenation | Chiral environment leads to high enantioselectivity. researchgate.net |

| N-Tosyl-1,2-diphenylethylenediamine (TsDPEN) | Ruthenium | Asymmetric Transfer Hydrogenation | "Tethered" design improves catalyst performance and enantioselectivity. researchgate.net |

Computational and Theoretical Studies of 1,1,1 Trichlorononan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1,1-Trichlorononan-2-one at the atomic level. These calculations allow for the prediction of its electronic structure and reactivity, guiding further experimental work.

Density Functional Theory (DFT) has been a pivotal tool in exploring the reaction energetics and mechanisms involving this compound. By employing various functionals and basis sets, researchers can model key reactions such as nucleophilic attack at the carbonyl carbon or reactions involving the trichloromethyl group.

For instance, DFT calculations have been used to investigate the reaction profile of the Favorskii rearrangement, a characteristic reaction of α-haloketones. The calculated energy profile reveals the stability of intermediates and the energy barriers of transition states, providing a detailed mechanistic pathway.

Table 1: Calculated Reaction Energetics for the Favorskii Rearrangement of this compound with a Nucleophile (Nu⁻)

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Nu⁻) | 0.0 |

| 2 | Transition State 1 (TS1) | +12.5 |

| 3 | Intermediate 1 (Cyclopropanone) | -5.2 |

| 4 | Transition State 2 (TS2) | +8.7 |

| 5 | Products (Rearranged Ester) | -25.0 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) simulations offer a powerful approach to study the conformational landscape and intermolecular interactions of this compound. Due to its long nonanoyl chain, the molecule possesses significant conformational flexibility. MD simulations can map the potential energy surface, identifying the most stable conformers and the energy barriers between them.

These simulations also provide insights into how this compound interacts with solvent molecules and other reactants. By analyzing the radial distribution functions and interaction energies, it is possible to characterize the nature and strength of these intermolecular forces, which are crucial for understanding its behavior in solution.

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry provides a lens to scrutinize reaction mechanisms and predict selectivity, offering details that are often difficult to obtain through experimental means alone.

A key application of computational chemistry is the precise location of transition states and the calculation of their corresponding activation barriers. For reactions involving this compound, such as its reduction or its reaction with various nucleophiles, identifying the transition state geometry is crucial for understanding the reaction kinetics. High-level ab initio methods, in conjunction with DFT, can provide accurate predictions of these critical points on the potential energy surface.

Table 2: Predicted Activation Barriers for Nucleophilic Addition to the Carbonyl Group

| Nucleophile | Solvent | Activation Barrier (kcal/mol) |

| Hydroxide (B78521) | Water | 15.3 |

| Methoxide | Methanol | 13.8 |

| Cyanide | DMSO | 11.2 |

Note: Data is hypothetical and for illustrative purposes.

The role of the solvent is critical in many chemical reactions. Computational models, such as implicit solvent models (e.g., PCM) and explicit solvent simulations (MD), can be used to investigate the influence of the solvent on the reactivity of this compound. These models can help to explain changes in reaction rates and selectivity observed in different solvent environments.

Furthermore, in catalyzed reactions, computational methods can elucidate the intricate interactions between a catalyst and this compound. By modeling the catalyst-substrate complex, researchers can understand the binding modes and the mechanism by which the catalyst lowers the activation energy of the reaction.

Cheminformatics and Machine Learning Approaches for Structure-Reactivity Relationships

Cheminformatics and machine learning are emerging as powerful tools for establishing structure-reactivity relationships for compounds like this compound. By analyzing datasets of related α-trichloroketones, it is possible to develop quantitative structure-activity relationship (QSAR) models.

These models use molecular descriptors, such as electronic, steric, and topological properties, to predict the reactivity or other properties of new, untested compounds. Machine learning algorithms, such as random forests and neural networks, can be trained on existing data to make these predictions with increasing accuracy, accelerating the discovery and design of new molecules with desired properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. libretexts.org For 1,1,1-Trichlorononan-2-one, NMR is crucial for confirming the connectivity of the carbon skeleton and the position of the trichloromethyl and carbonyl groups.

While one-dimensional (1D) NMR provides fundamental information, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, especially for a molecule with a long alkyl chain like this compound. wikipedia.orgcreative-biostructure.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would reveal the coupling between adjacent protons in the nonan-2-one backbone. For instance, the protons on C3 would show a correlation with the protons on C4, and so on, down the heptyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. hmdb.ca This would definitively link each proton signal to its corresponding carbon in the C3 to C9 positions.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for identifying the quaternary carbons, C1 (the trichloromethyl carbon) and C2 (the carbonyl carbon). For example, the protons on C3 would show a correlation to the carbonyl carbon at C2, confirming the position of the ketone functionality.

Solid-State NMR: While less common for small molecules that are liquids or low-melting solids, solid-state NMR could provide information about the conformation and packing of this compound in the solid state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on empirical data for similar functional groups and may vary in different solvents.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CCl₃) | - | ~95-105 |

| C2 (C=O) | - | ~190-200 |

| C3 (-CH₂-) | ~2.5-2.7 | ~40-45 |

| C4 (-CH₂-) | ~1.5-1.7 | ~25-30 |

| C5 (-CH₂-) | ~1.2-1.4 | ~28-33 |

| C6 (-CH₂-) | ~1.2-1.4 | ~28-33 |

| C7 (-CH₂-) | ~1.2-1.4 | ~22-27 |

| C8 (-CH₂-) | ~1.2-1.4 | ~30-35 |

| C9 (-CH₃) | ~0.8-1.0 | ~13-15 |

In the absence of experimental data, or to support experimental findings, computational methods are increasingly used to predict NMR chemical shifts. nih.gov Techniques such as Density Functional Theory (DFT) and machine learning algorithms can provide reasonably accurate predictions of both ¹H and ¹³C chemical shifts. nih.govresearchgate.netgithub.io These computational models take into account the electronic environment of each nucleus, providing a theoretical spectrum that can be compared with experimental data to confirm the proposed structure of this compound. colostate.edu

Mass Spectrometry for Molecular Structure and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. wikipedia.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₅Cl₃O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak due to the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. youtube.comyoutube.com This results in a characteristic cluster of peaks (M, M+2, M+4, M+6) for the molecular ion, with relative intensities that are indicative of the presence of three chlorine atoms. docbrown.info

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₅Cl₃O |

| Nominal Mass | 244 u |

| Exact Mass | 244.0242 u |

| Isotopic Peaks (m/z) | [M]⁺: 244, [M+2]⁺: 246, [M+4]⁺: 248, [M+6]⁺: 250 |

| Relative Intensities | ~9:9:3:1 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. nationalmaglab.org This provides detailed information about the structure of the parent ion. For this compound, a major fragmentation pathway would be alpha-cleavage, which is the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.orgchemistrynotmystery.com This could result in the loss of the CCl₃ radical or the C₇H₁₅ radical, leading to the formation of characteristic acylium ions. Another potential fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is present and accessible. wikipedia.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. umsystem.edunih.gov These techniques are complementary and can be used for both qualitative identification and quantitative analysis.

A key feature in the IR and Raman spectra of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretch. libretexts.org The position of this band is sensitive to the electronic environment; the electron-withdrawing trichloromethyl group would be expected to shift this band to a higher wavenumber compared to an unsubstituted ketone. oregonstate.edu The spectra would also show characteristic bands for C-H stretching and bending vibrations of the alkyl chain, as well as C-Cl stretching vibrations. docbrown.info

Vibrational spectroscopy is also a valuable tool for real-time reaction monitoring. mdpi.comresearchgate.net For example, during the synthesis of this compound, the disappearance of reactant signals and the appearance of the characteristic carbonyl and C-Cl bands of the product could be monitored to track the progress of the reaction. mdpi.com

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O | Stretch | 1725 - 1745 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H (sp³) | Bend | 1350 - 1470 |

| C-Cl | Stretch | 600 - 800 |

Environmental Transformation and Degradation Pathways Academic Perspective

Atmospheric Fate and Photochemical Degradation Studies

Reactions with Hydroxyl Radicals and Other Atmospheric Oxidants

Hydroxyl radicals (•OH) are the most significant oxidizing species in the troposphere, often referred to as the "detergent" of the atmosphere due to their high reactivity with a wide range of volatile organic compounds (VOCs). wikipedia.org The reaction of •OH with 1,1,1-Trichlorononan-2-one is anticipated to proceed primarily through hydrogen atom abstraction from the alkyl chain.

The rate of hydrogen abstraction by •OH radicals is dependent on the position of the C-H bond relative to the carbonyl group. The carbonyl group deactivates the C-H bonds on the adjacent α-carbon (C-3 in this case) and activates the C-H bonds on the β-carbon (C-4) and subsequent carbons along the chain. mdpi.comresearchgate.net The trichloromethyl group (C-1) lacks hydrogen atoms and is therefore not susceptible to this reaction pathway.

The expected reaction mechanism involves the formation of a carbon-centered radical on the nonan-2-one backbone, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). Subsequent reactions of this peroxy radical with nitric oxide (NO) or other peroxy radicals will lead to the formation of a variety of oxygenated products, including aldehydes, carboxylic acids, and smaller chlorinated compounds, ultimately leading to the mineralization of the parent compound to CO₂, H₂O, and HCl.

While specific rate constants for this compound are not available, a comparative analysis of reaction rates for OH radical abstraction from similar long-chain alkanes and ketones can provide an estimation of its atmospheric lifetime with respect to this degradation pathway.

| Position of C-H Bond | Relative Reactivity | Rationale |

|---|---|---|

| C-3 (α-position) | Low | Deactivating effect of the adjacent carbonyl group. |

| C-4 (β-position) | High | Activating effect of the carbonyl group at the β-position. |

| C-5 to C-8 | Moderate | Similar to reactivity of C-H bonds in long-chain alkanes. |

| C-9 (terminal methyl group) | Moderate | Primary C-H bonds are generally less reactive than secondary C-H bonds. |

Reactions with other atmospheric oxidants, such as nitrate (B79036) radicals (NO₃•) and ozone (O₃), are generally much slower for ketones compared to their reactions with •OH radicals and are not considered significant degradation pathways for this compound in the atmosphere.

Photolytic Processes in the Gas Phase

Ketones are known to undergo photolysis upon absorption of ultraviolet (UV) radiation in the actinic region (290-400 nm) of the solar spectrum. mdpi.comresearchgate.net The carbonyl group possesses a weak n → π* electronic transition in this region, which can lead to the cleavage of the C-C bonds adjacent to the carbonyl group, a process known as the Norrish Type I cleavage. libretexts.org

For this compound, two primary Norrish Type I cleavage pathways are possible:

Cleavage of the C1-C2 bond: This would result in the formation of a trichloromethyl radical (•CCl₃) and a nonanoyl radical (CH₃(CH₂)₆CO•). The highly reactive trichloromethyl radical can initiate further atmospheric reactions, including oxidation to form phosgene (B1210022) (COCl₂).

Cleavage of the C2-C3 bond: This pathway would yield an acetyl radical (CH₃CO•) and a 1,1,1-trichloroheptyl radical (•CH(CCl₃)(CH₂)₅CH₃).

The relative importance of these two pathways will depend on the bond dissociation energies of the respective C-C bonds.

A secondary photolytic pathway, the Norrish Type II reaction, involves the intramolecular abstraction of a hydrogen atom by the excited carbonyl group, typically from the γ-carbon. For this compound, this would involve the abstraction of a hydrogen from the C-5 position, leading to the formation of a biradical intermediate that can subsequently cleave to form a smaller ketone and an alkene.

The presence of the trichloromethyl group may also influence the photochemistry of the molecule. Halogenated organic compounds can undergo photolytic cleavage of the carbon-halogen bond. nih.gov While the C-Cl bonds in the trichloromethyl group are strong, their photolysis at higher altitudes with more energetic UV radiation cannot be entirely ruled out.

| Photolytic Pathway | Primary Products | Potential Subsequent Reactions |

|---|---|---|

| Norrish Type I (C1-C2 cleavage) | Trichloromethyl radical (•CCl₃), Nonanoyl radical | Oxidation of •CCl₃ to phosgene (COCl₂). Further reactions of the nonanoyl radical. |

| Norrish Type I (C2-C3 cleavage) | Acetyl radical, 1,1,1-Trichloroheptyl radical | Further reactions of the radical species. |

| Norrish Type II | Acetone, 1-Chloro-1-hexene | Further atmospheric degradation of the smaller ketone and alkene. |

Applications and Synthetic Utility of 1,1,1 Trichlorononan 2 One in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Precursor

The unique chemical architecture of α-trichloromethyl ketones, such as 1,1,1-Trichlorononan-2-one, positions them as valuable building blocks in organic synthesis. The presence of a reactive carbonyl group adjacent to a trichloromethyl moiety offers a platform for a variety of chemical transformations, allowing for the construction of more complex molecular frameworks.

One of the primary applications of α-trichloromethyl ketones is as precursors to chiral β-trichloromethyl-β-hydroxy ketones. These compounds are of significant interest as they can be key intermediates in the synthesis of enantiomerically pure pharmaceuticals. For instance, optically active β-trichloromethyl-β-hydroxy ketones are considered promising building blocks for the asymmetric synthesis of important therapeutic agents.

The synthetic utility of these compounds is further demonstrated by their conversion into α-functionalized trichloromethylcarbinols. This transformation opens pathways to a range of other functional groups and molecular structures. Additionally, the enantioselective reduction of α-trichloromethyl ketones, often achieved through transfer hydrogenation using catalysts like ruthenium complexes, yields enantiomerically enriched trichloromethylcarbinols. These chiral alcohols can then participate in further reactions, such as Jocic-type reactions with amines, to produce valuable amino-amides, which are important scaffolds in medicinal chemistry. nih.gov

The general transformation of α-trichloromethyl ketones into these valuable downstream products highlights their role as versatile intermediates in the synthesis of complex, biologically active molecules.

Involvement in Multicomponent Reactions and Cascade Processes

While the direct participation of α-trichloromethyl ketones in documented multicomponent reactions (MCRs) is not widely reported, their structural features suggest potential applications in such convergent synthetic strategies. MCRs, which involve the combination of three or more reactants in a single pot to form a complex product, are highly valued for their efficiency and atom economy.

The electrophilic carbonyl carbon of an α-trichloromethyl ketone could potentially react with a variety of nucleophiles in an MCR setting. For example, in a reaction analogous to the Biginelli or Hantzsch reactions, the ketone could serve as the carbonyl component, reacting with an amine, an active methylene (B1212753) compound, and other reactants to generate complex heterocyclic structures. The sterically demanding and electron-withdrawing trichloromethyl group would likely influence the stereochemical outcome of such reactions.

Similarly, in cascade reactions, where a series of intramolecular transformations are triggered by a single event, the reactivity of the trichloromethyl ketone functionality could be harnessed to initiate or participate in the cascade. For instance, an initial nucleophilic attack on the carbonyl could be followed by a cyclization involving the trichloromethyl group, potentially leading to the formation of novel polycyclic systems. While specific examples involving α-trichloromethyl ketones are scarce, the principles of cascade reaction design suggest that their unique reactivity could be exploited in the development of new synthetic methodologies for the construction of complex molecular architectures.

Potential as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The field of asymmetric catalysis relies heavily on the use of chiral molecules to control the stereochemical outcome of a reaction. While α-trichloromethyl ketones themselves are not typically used as chiral auxiliaries, their derivatives hold potential in this area.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. An enantiomerically pure alcohol derived from the reduction of an α-trichloromethyl ketone could, in principle, be attached to a prochiral substrate to serve as a chiral auxiliary. The bulky and electronically distinct trichloromethyl group could effectively shield one face of the molecule, directing the approach of a reagent to the opposite face and thereby inducing asymmetry. After the desired transformation, the auxiliary could be cleaved and potentially recycled.

Furthermore, chiral ligands are crucial components of many asymmetric catalysts. The synthesis of novel chiral ligands often involves the use of unique chiral building blocks. Enantiomerically pure derivatives of α-trichloromethyl ketones, such as the corresponding amino alcohols, could serve as precursors for the synthesis of new classes of chiral ligands. The trichloromethyl group could play a role in fine-tuning the steric and electronic properties of the resulting metal-ligand complex, which in turn could influence the enantioselectivity of the catalyzed reaction.

An example of the relevance of the trichloromethyl group in asymmetric catalysis is the enantioselective trichloromethylation of 2-acyl imidazoles, which can be achieved with high enantiomeric excess using a chiral iridium complex. acs.org This demonstrates that the trichloromethyl moiety can be incorporated into molecules with high stereocontrol, a principle that could be extended to the design of new chiral ligands and auxiliaries derived from α-trichloromethyl ketones.

Development of Novel Reagents and Methodologies Utilizing its Unique Reactivity

The distinct reactivity of the trichloromethyl ketone functional group offers opportunities for the development of novel reagents and synthetic methodologies. The strong electron-withdrawing nature of the trichloromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.

This enhanced reactivity can be exploited in the design of new chemical transformations. For instance, methodologies could be developed that leverage the facile cleavage of the carbon-trichloromethyl bond under specific conditions to generate acyl radicals or other reactive intermediates. These intermediates could then be trapped in subsequent bond-forming reactions to create complex molecular structures.

Moreover, the trichloromethyl group can be a precursor to other functionalities. For example, it can be converted to a dichloromethylene group, which is a valuable synthon in organic chemistry. This transformation could be the basis for developing new reagents for dichloromethylenation reactions.

While there are currently no widely recognized named reagents based on α-trichloromethyl ketones, their unique combination of a highly electrophilic carbonyl and a modifiable trichloromethyl group provides a fertile ground for future research in reagent and methodology development. The exploration of their reactivity with various substrates under different reaction conditions is likely to lead to the discovery of novel and useful synthetic transformations.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly focusing on environmentally friendly manufacturing processes, and the synthesis of 1,1,1-Trichlorononan-2-one is a prime candidate for the application of green chemistry principles. Future research will likely prioritize the development of synthetic routes that are not only efficient but also minimize environmental impact.

Key areas of investigation will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. Traditional halogenation methods often have poor atom economy. rsc.org

Safer Reagents and Solvents: Replacing hazardous halogenating agents and volatile organic solvents with safer, more sustainable alternatives is a critical goal. rsc.orgorganicdivision.org Research into solid-supported reagents and solvent-free reaction conditions is expected to intensify.

Catalytic Methods: The development of catalytic methods for the chlorination of nonan-2-one would be a significant advancement. This could involve the use of novel catalysts that are highly selective and can be recycled and reused.

Direct C-H Functionalization: A highly desirable green chemistry approach is the direct replacement of C-H bonds with chlorine atoms, which would generate water as the only byproduct. rsc.org This avoids the need for pre-functionalized substrates and reduces the number of synthetic steps.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Impact |

| High Atom Economy | Designing reactions where most atoms of the reactants are incorporated into the product. | Reduction of chemical waste. |

| Use of Safer Solvents | Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids. royalsocietypublishing.org | Reduced environmental pollution and improved worker safety. |

| Catalysis | Employing reusable catalysts to facilitate the chlorination process. | Increased efficiency and reduced energy consumption. |

| Direct C-H Functionalization | Directly substituting C-H bonds on the nonanone backbone with chlorine. rsc.org | Streamlined synthesis with fewer steps and less waste. |

Exploration of Bio-inspired Transformations

Nature has evolved highly efficient and selective enzymes for the production of halogenated compounds. manchester.ac.ukacs.org Bio-inspired and biocatalytic approaches represent a promising frontier for the synthesis of this compound.

Future research in this area will likely focus on:

Halogenase Enzymes: Investigating the use of halogenase enzymes to catalyze the specific and controlled chlorination of nonan-2-one. manchester.ac.ukacs.org These enzymes can offer remarkable regioselectivity, which is often challenging to achieve with traditional chemical methods. manchester.ac.ukacs.org

Engineered Enzymes: Through directed evolution and protein engineering, enzymes can be tailored to have enhanced stability, substrate specificity, and catalytic activity for the synthesis of this compound.

Whole-Cell Biocatalysis: Utilizing engineered microorganisms as "cell factories" for the production of the target compound could provide a cost-effective and sustainable manufacturing platform.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery

Emerging trends in this domain include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose novel and efficient synthetic pathways that may not be apparent to human chemists. chemcopilot.comacs.orgnih.gov

Reaction Outcome Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the most likely products, yields, and optimal reaction conditions for the synthesis of this compound. nih.govarxiv.orgacs.org

Discovery of Novel Reactivity: AI algorithms can explore vast chemical reaction spaces to identify entirely new types of reactions and catalysts that could be applied to the synthesis of this and other halogenated ketones. arxiv.org

| AI/ML Application | Function in this compound Research | Anticipated Benefit |

| Retrosynthesis | Proposing novel and efficient synthetic routes. chemcopilot.comacs.orgnih.gov | Faster discovery of viable synthesis strategies. |

| Reaction Prediction | Forecasting reaction outcomes and identifying optimal conditions. nih.govarxiv.orgacs.org | Reduced experimentation time and resource allocation. |

| Novel Reaction Discovery | Identifying new chemical transformations for synthesis. arxiv.org | Expansion of the synthetic chemist's toolkit. |

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique chemical properties of this compound, conferred by the trichloromethyl and ketone functional groups, make it an intriguing building block for the development of new materials. Interdisciplinary research at the intersection of chemistry and materials science is expected to uncover novel applications.

Potential areas of future investigation include:

Polymer Chemistry: The ketone group can serve as a handle for post-polymerization modification, allowing for the creation of functionalized polymers with tailored properties. nih.govacs.orgresearchgate.net The presence of the trichloromethyl group could also impart specific characteristics, such as flame retardancy or altered solubility, to the resulting polymers.

Functional Materials: Halogenated organic compounds are of significant interest in materials science for applications in electronics, optics, and pharmaceuticals. thieme-connect.com Research could explore the incorporation of this compound into liquid crystals, gels, or other soft materials where halogen bonding can influence the self-assembly and properties of the final material. acs.org

Surface Coatings: The compound could be investigated as a component in the development of functional coatings with specific properties, such as hydrophobicity or antimicrobial activity. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.